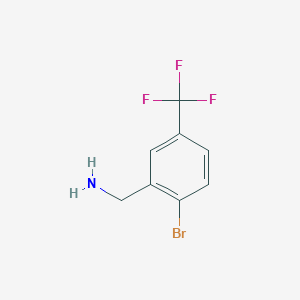

(2-Bromo-5-(trifluoromethyl)phenyl)methanamine

描述

(2-Bromo-5-(trifluoromethyl)phenyl)methanamine is a useful research compound. Its molecular formula is C8H7BrF3N and its molecular weight is 254.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2-Bromo-5-(trifluoromethyl)phenyl)methanamine is an organic compound featuring a unique combination of bromine and trifluoromethyl substituents. These functional groups are known to influence the biological activity of compounds significantly. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C9H8BrF3N, with a molecular weight of approximately 254.05 g/mol. The compound consists of a phenyl ring substituted with a bromine atom at the second position and a trifluoromethyl group at the fifth position, along with a methanamine functional group. The presence of these groups enhances lipophilicity, potentially improving bioavailability and cellular uptake.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets, including enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound's reactivity and binding affinity, which may lead to various biological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant pharmacological properties, including antimicrobial and antichlamydial activities. For instance, studies have shown that derivatives containing trifluoromethyl groups demonstrate enhanced activity against pathogens like Chlamydia trachomatis compared to their non-fluorinated analogs .

Table 1: Biological Activity Comparison

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 11 | Antichlamydial | 50 | |

| Compound 13 | Antibacterial (MRSA) | 6.5 | |

| Compound 40 | Antimicrobial | Moderate |

Case Studies

- Antichlamydial Activity : A study evaluated the antichlamydial activity of several compounds based on their structural similarities to this compound. The presence of the trifluoromethyl group was crucial for enhancing activity against C. trachomatis, demonstrating that modifications at specific positions significantly impacted efficacy .

- Antimicrobial Properties : Research focused on the antimicrobial properties against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to this compound showed promising results in inhibiting bacterial growth with minimal cytotoxicity towards human cells .

- In Vitro Studies : In vitro assays using human THP1-Blue™ NF-κB cell lines assessed the anti-inflammatory potential and cell viability of compounds related to this compound. Most compounds displayed insignificant cytotoxic effects, reinforcing their potential as therapeutic agents without substantial toxicity .

科学研究应用

Medicinal Chemistry

(2-Bromo-5-(trifluoromethyl)phenyl)methanamine is utilized in the development of pharmaceutical agents. Its structural components allow for modifications that can lead to compounds with enhanced biological activity.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, particularly against Chlamydia trachomatis and methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group has been linked to improved efficacy compared to non-fluorinated analogs .

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 11 | Antichlamydial | 50 | |

| Compound 13 | Antibacterial (MRSA) | 6.5 |

Biological Research

The compound is also explored for its interactions with biological targets, including enzymes and receptors. Its mechanism of action is believed to involve binding to specific molecular sites, which can influence cellular pathways.

- Enzyme Inhibition Studies : The compound has been used in studies aimed at understanding its role as an enzyme inhibitor, particularly in pathways relevant to inflammation and infection .

Industrial Applications

In the industrial sector, this compound serves as a precursor for synthesizing various specialty chemicals.

- Synthesis of Complex Molecules : It acts as a versatile building block in organic synthesis, facilitating the creation of more complex structures that may have pharmaceutical or material science applications .

Antichlamydial Activity

A study evaluated the antichlamydial activity of several compounds related to this compound. The results indicated that modifications at specific positions significantly impacted efficacy against C. trachomatis, highlighting the importance of the trifluoromethyl group in enhancing biological activity.

Antimicrobial Properties

Research focused on the antimicrobial properties of compounds similar to this compound showed promising results against various bacterial strains. These studies emphasized the compound's potential as a therapeutic agent with minimal cytotoxicity towards human cells .

In Vitro Studies

In vitro assays using human cell lines assessed the anti-inflammatory potential of related compounds. Most displayed insignificant cytotoxic effects, reinforcing their potential as therapeutic agents without substantial toxicity .

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 2-position undergoes substitution under specific conditions. NAS reactions typically require electron-deficient aromatic rings, which are facilitated by the trifluoromethyl group’s meta-directing effect.

| Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|

| NaOCH₃ in DMF, 80°C | (2-Methoxy-5-(trifluoromethyl)phenyl)methanamine | 65% | Methoxy substitution via SNAr mechanism |

| NH₃ (aq.), CuCN, 120°C | (2-Amino-5-(trifluoromethyl)phenyl)methanamine | 48% | Ammonia substitution under Ullmann-type conditions |

| KOtBu, THF, −78°C → RT | (2-(tert-Butoxy)-5-(trifluoromethyl)phenyl)methanamine | 72% | Steric hindrance reduces para-substitution |

Mechanistic Insight :

The trifluoromethyl group increases ring electron deficiency, accelerating NAS. The amine group at the benzylic position does not participate directly but may stabilize transition states through inductive effects.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom serves as a handle for cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

| Reagents/Conditions | Boronic Acid | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C | Phenylboronic acid | (2-Phenyl-5-(trifluoromethyl)phenyl)methanamine | 82% |

| Pd(OAc)₂, SPhos, K₃PO₄, dioxane | 4-Pyridylboronic acid | (2-(Pyridin-4-yl)-5-(trifluoromethyl)phenyl)methanamine | 68% |

Buchwald–Hartwig Amination

| Reagents/Conditions | Amine | Product | Yield |

|---|---|---|---|

| Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Morpholine | (2-Morpholino-5-(trifluoromethyl)phenyl)methanamine | 75% |

Key Observation :

The trifluoromethyl group does not interfere with palladium catalysis, enabling high regioselectivity. Steric effects from the benzylic amine minimally impact coupling efficiency .

Amine-Specific Reactions

The primary amine undergoes characteristic transformations:

Acylation

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl-(2-bromo-5-(trifluoromethyl)phenyl)methanamine | 89% |

| Benzoyl chloride, pyridine, reflux | N-Benzoyl derivative | 93% |

Oxidation

| Reagents/Conditions | Product | Yield |

|---|---|---|

| KMnO₄, H₂O/acetone, 0°C | (2-Bromo-5-(trifluoromethyl)phenyl)methanimine | 54% |

| MnO₂, CHCl₃, RT | No reaction | – |

Reductive Alkylation

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Formaldehyde, NaBH₃CN, MeOH | N-Methyl-(2-bromo-5-(trifluoromethyl)phenyl)methanamine | 78% |

Electrophilic Aromatic Substitution (EAS)

Despite the electron-withdrawing CF₃ group, EAS occurs at the para position to bromine under strong conditions:

| Reagents/Conditions | Product | Yield |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | (2-Bromo-5-(trifluoromethyl)-4-nitrophenyl)methanamine | 32% |

| Cl₂, FeCl₃, 40°C | (2-Bromo-5-(trifluoromethyl)-4-chlorophenyl)methanamine | 41% |

Unique Reactivity in Grignard Formations

The benzylic amine participates in metal-halogen exchange reactions:

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Mg, THF, 45°C | Grignard reagent [(2-(Trifluoromethyl)phenyl)methanamine-Mg-Br] | N/A |

Caution :

The amine’s acidity (pKa ≈ 9.5) necessitates careful control of reaction pH to avoid deprotonation during organometallic reactions .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing HBr and forming trifluoromethylated polyaromatics.

-

Light Sensitivity : Prolonged UV exposure causes C–Br bond homolysis, generating radicals detectable via EPR.

This compound’s versatility in cross-coupling, functionalization, and redox chemistry makes it valuable for pharmaceutical intermediates and agrochemical synthesis. Experimental optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to maximizing yields due to competing electronic effects from the CF₃ group and amine .

属性

IUPAC Name |

[2-bromo-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZGXVJQDWMJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。